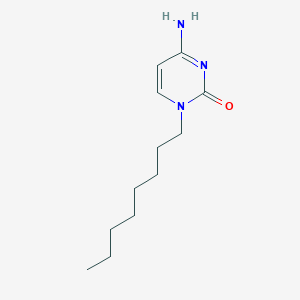![molecular formula C22H32O2Si B14269237 4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol CAS No. 138967-36-9](/img/structure/B14269237.png)
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is primarily used in organic synthesis as a protecting group for alcohols due to its stability under various conditions .
Vorbereitungsmethoden
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol typically involves the reaction of the corresponding alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by a mild base like DMAP or imidazole . The industrial production methods are similar, involving the use of electrophilic sources of TBDPS and latent nucleophilicity of the hydroxyl group .
Analyse Chemischer Reaktionen
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Common reagents and conditions used in these reactions include trifluoroacetic acid (TFA), acetic acid, and fluoride sources . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used as a protecting group for alcohols in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol involves the protection of hydroxyl groups in organic molecules. The TBDPS group provides steric hindrance and stability, preventing unwanted reactions at the protected hydroxyl site. The molecular targets and pathways involved include the formation of stable silyl ethers that can withstand various reaction conditions .
Vergleich Mit ähnlichen Verbindungen
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol is compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less resistant to acidic conditions compared to TBDPS.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride sources but less stable under acidic conditions compared to TBDPS.
Trimethylsilyl (TMS): Easily removed in the presence of TBDPS, making it less stable.
The uniqueness of this compound lies in its increased stability towards acidic hydrolysis and nucleophilic species, making it a preferred choice for protecting primary hydroxyl groups in complex organic synthesis .
Eigenschaften
CAS-Nummer |
138967-36-9 |
|---|---|
Molekularformel |
C22H32O2Si |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
4-[tert-butyl(diphenyl)silyl]oxy-4-methylpentan-2-ol |
InChI |
InChI=1S/C22H32O2Si/c1-18(23)17-22(5,6)24-25(21(2,3)4,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18,23H,17H2,1-6H3 |
InChI-Schlüssel |
FPLHFBCTXXMEBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


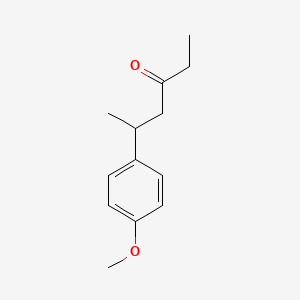
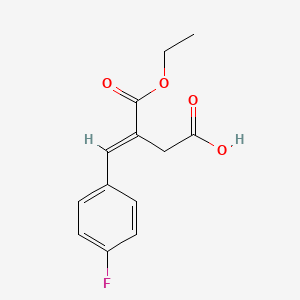
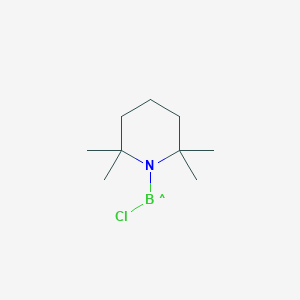
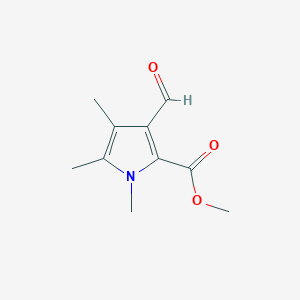
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
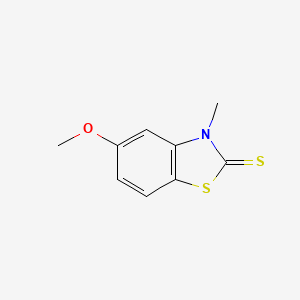
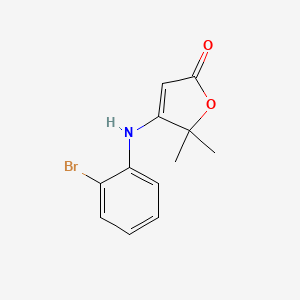
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)
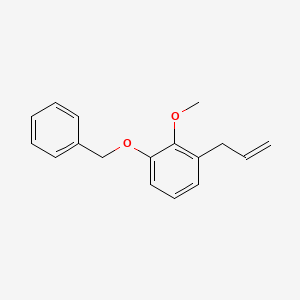
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
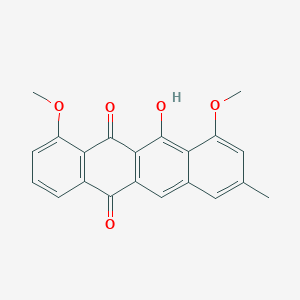
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
